molecular formula C10H11FO B13304723 2-(4-Fluorophenyl)cyclobutan-1-OL

2-(4-Fluorophenyl)cyclobutan-1-OL

Cat. No.: B13304723
M. Wt: 166.19 g/mol
InChI Key: HSMKGJZCRMJNEM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11FO. It is a cyclobutane derivative where a fluorophenyl group is attached to the cyclobutane ring.

Synthetic Routes and Reaction Conditions:

    [2 + 2] Cycloaddition: The primary method for synthesizing cyclobutane derivatives, including this compound, is the [2 + 2] cycloaddition reaction.

    Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale [2 + 2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of cyclobutanol derivatives.

    Substitution: The fluorophenyl group in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)cyclobutan-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

HSMKGJZCRMJNEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)F)O

Origin of Product

United States

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